4-Metoxi-bifenil-3-carbaldehído

- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.

- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción general

Descripción

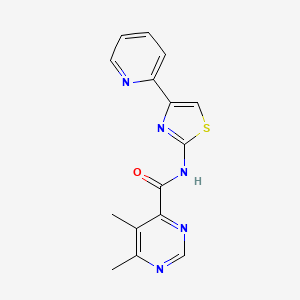

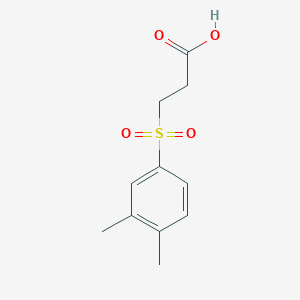

4-Methoxy-biphenyl-3-carbaldehyde is a chemical compound that is part of the biphenyl aldehyde family. It is characterized by the presence of a methoxy group attached to the biphenyl structure, which can influence its chemical reactivity and physical properties. The compound is of interest in various chemical syntheses and has potential applications in the development of organic frameworks, heterocyclic compounds, and pharmaceuticals.

Synthesis Analysis

The synthesis of compounds related to 4-methoxy-biphenyl-3-carbaldehyde involves various chemical reactions. For instance, the synthesis of 4-hydroxybiaryl-2-carboxylates, which are structurally related to 4-methoxy-biphenyl-3-carbaldehyde, can be achieved through a base-mediated oxygenative [3 + 3] benzannulation reaction using atmospheric oxygen as an oxidant . Another related compound, 3-(2-oxo-2H-chromenyl)-1-[3-(4-methoxyphenyl)[1,8]naphthyridin-2-yl]-1H-4-pyrazolecarbaldehydes, can be synthesized using microwave irradiation, which is a green and efficient method . Additionally, the synthesis of 4',4'',4'''-nitrilotris(4-methoxy-[1,1'-biphenyl]-3-carbaldehyde) is reported, which serves as a precursor for tripodal salicylaldehyde with a triphenylamine core .

Molecular Structure Analysis

The molecular structure of compounds similar to 4-methoxy-biphenyl-3-carbaldehyde can be determined through various spectroscopic methods. For example, the crystal structure of 1-(4-methoxybenzyl)-1H-indole-3-carbaldehyde was elucidated, showing a dihedral angle between the indole and the 4-methoxyphenyl ring systems . This information is crucial for understanding the spatial arrangement of the molecule and its potential interactions in chemical reactions.

Chemical Reactions Analysis

Compounds with the aldehyde functionality, such as 4-methoxy-biphenyl-3-carbaldehyde, can undergo a variety of chemical reactions. For instance, the title compound in paper reacts with dinucleophiles to produce heteroanellated structures. Similarly, 1-methoxy-6-nitroindole-3-carbaldehyde is a versatile electrophile that reacts regioselectively with various nucleophiles to yield trisubstituted indole derivatives . These reactions are significant for the synthesis of complex organic molecules and pharmaceuticals.

Physical and Chemical Properties Analysis

The physical and chemical properties of 4-methoxy-biphenyl-3-carbaldehyde and related compounds are influenced by their molecular structure. For example, the presence of a methoxy group can affect the compound's solubility, boiling point, and reactivity. The crystal packing of related compounds is often stabilized by van der Waals forces, as seen in the crystal structure of 1-(4-methoxybenzyl)-1H-indole-3-carbaldehyde . Additionally, the synthesis of chalcones derived from thiophene-3-carbaldehyde demonstrates the influence of substituents on the planarity and packing of the molecules10.

Aplicaciones Científicas De Investigación

- Aplicación: El 4-Metoxi-bifenil-3-carbaldehído es un precursor para el salicilaldehído tripodal con un núcleo de trifenilamina. Los investigadores lo han utilizado para crear MOFs y COFs, que encuentran aplicaciones en el almacenamiento de gas, la catálisis y los procesos de separación .

- Aplicación: Las propiedades luminiscentes del compuesto lo hacen relevante para sensores ópticos, imágenes y tecnologías de visualización .

- Aplicación: Los cristales líquidos se utilizan en pantallas (por ejemplo, LCD), ventanas inteligentes y otros dispositivos ópticos .

- Aplicación: Los investigadores exploran su potencial para dispositivos de almacenamiento de energía, como baterías y supercondensadores .

- Aplicación: Los investigadores pueden modificar el this compound para crear nuevos ligandos, catalizadores o materiales funcionales .

Marcos Orgánicos Metálicos (MOFs) y Marcos Orgánicos Covalentes (COFs)

Propiedades Luminiscentes

Propiedades de Cristal Líquido

Almacenamiento de Energía y Aplicaciones Electroquímicas

Química Sintética y Catalizadores

Estudios Biológicos y Medicinales

Safety and Hazards

Direcciones Futuras

Mecanismo De Acción

Target of Action

It is known that the compound acts as a reagent in research studies involving the use of aryliden-methyloxazolones as reversible magl inhibitors for cancer treatment .

Mode of Action

It is suggested that the compound might interact with its targets through a series of chemical reactions, possibly involving free radical bromination, nucleophilic substitution, and oxidation .

Biochemical Pathways

It is known that the compound is involved in the synthesis of indole derivatives , which are significant in cell biology and have various biological activities, including antiviral, anti-inflammatory, anticancer, anti-HIV, antioxidant, antimicrobial, antitubercular, antidiabetic, antimalarial, and anticholinesterase activities .

Análisis Bioquímico

Biochemical Properties

It is known to participate in reactions at the benzylic position

Cellular Effects

It has been observed to arrest strobilation and generate abnormal tentacle-like structures in a dose-dependent manner

Molecular Mechanism

It is known to participate in reactions at the benzylic position

Propiedades

IUPAC Name |

2-methoxy-5-phenylbenzaldehyde |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C14H12O2/c1-16-14-8-7-12(9-13(14)10-15)11-5-3-2-4-6-11/h2-10H,1H3 |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

JHLXZTBOJVCIBP-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=C(C=C(C=C1)C2=CC=CC=C2)C=O |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C14H12O2 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

212.24 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

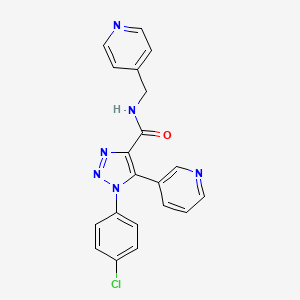

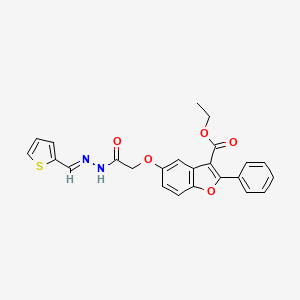

![2-(3,4-dioxo-8-(p-tolyl)-3,4,7,8-tetrahydroimidazo[2,1-c][1,2,4]triazin-2(6H)-yl)-N-methyl-N-phenylacetamide](/img/structure/B2548111.png)

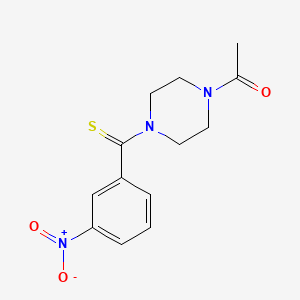

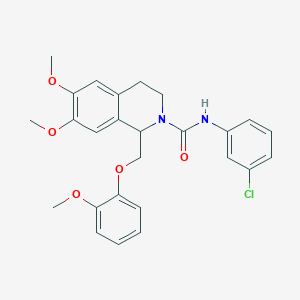

![(Z)-3-[3-Bromo-4-[(4-chlorophenyl)methoxy]phenyl]-2-cyano-N-(2,5-dimethylphenyl)prop-2-enamide](/img/structure/B2548125.png)

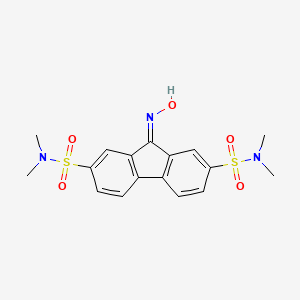

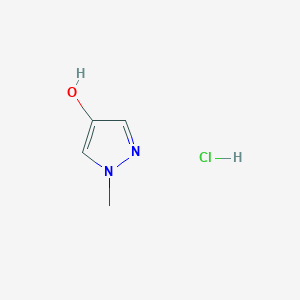

![(E)-N-(pyrazolo[1,5-a]pyridin-3-ylmethyl)-3-(thiophen-2-yl)acrylamide](/img/structure/B2548130.png)